Cas no 16784-02-4 (Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI))
![Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI) structure](https://nl.kuujia.com/scimg/cas/16784-02-4x500.png)
16784-02-4 structure
Productnaam:Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI)
Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI)
- Rifamycin B ethylpropylamide
- Acetamide<wbr>
- l-N-propyl-
- Acetamide, 2-[[(14E)-21-(acetyloxy)-1,2-dihydro-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-9-yl]oxy]-N-ethyl-N-propyl-
- NSC143430
- [[2-[ethyl(propyl)amino]-2-oxo-ethoxy]-tetrahydroxy-methoxy-heptamethyl-dioxo-[?]yl] acetate
- NCI 143-430
- Acetamide, 2-((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-N-ethyl-N-propyl-, 21-acetate
- 16784-02-4
- BRN 5418457
- Rifamycin, 4-O-(2-(ethylpropylamino)-2-oxoethyl)-
-
- Inchi: InChI=1S/C44H60N2O13/c1-12-18-46(13-2)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(8)38(34)51)59-44(10,42(35)53)57-19-17-30(55-11)24(5)40(58-28(9)47)26(7)37(50)25(6)36(49)22(3)15-14-16-23(4)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+
- InChI-sleutel: YIIVNLGOCABZSY-KAULNTAXSA-N
- LACHT: CCCN(C(COC1C=C2NC(C(=CC=CC(C(C(C(C(C(C(C(C=COC3(C(=O)C4=C(O3)C(=C(C(=C2O)C=14)O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)=O)=O)CC |t:12,14,24|
Berekende eigenschappen
- Exacte massa: 824.40954
- Monoisotopische massa: 824.40954
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 59
- Aantal draaibare bindingen: 9
- Complexiteit: 1570
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 9
- Gedefinieerd stereocenter aantal obligaties: 3
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6
- Topologisch pooloppervlak: 211
Experimentele eigenschappen
- Dichtheid: 1.29
- Kookpunt: 933.4°Cat760mmHg
- Vlampunt: 518.3°C
- Brekindex: 1.605
Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI) Gerelateerde literatuur
-
R. Lawrence,E. S. Waight J. Chem. Soc. B 1968 1
-
2. 706. Acenaphthene series. Part VIII. Propionyl and n-propyl derivatives of acenaphthene and naphthalic anhydrideDavid A. Wade,Arnold T. Peters J. Chem. Soc. 1958 3504
-
Yukiko Oba,Megumi Okuhata,Toshiyuki Osakai,Tomoyuki Mochida Phys. Chem. Chem. Phys. 2018 20 3118
-
4. The reactions of alkyl radicals. Part 1.—n-Propyl radicals from the photolysis of n-butyraldehydeJ. A. Kerr,A. F. Trotman-Dickenson Trans. Faraday Soc. 1959 55 572
-
5. Nitrile regio-synthesis by Ni centers on a siliceous surface: implications in prebiotic chemistryMarco Fioroni,Nathan J. DeYonker Chem. Commun. 2022 58 11579
16784-02-4 (Rifamycin,4-O-[2-(ethylpropylamino)-2-oxoethyl]- (9CI)) Gerelateerde producten
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 77251-75-3(3-(4-Ethoxyphenyl)acryloyl Chloride)
- 1517576-71-4(6-Bromo-2,3-difluorophenylacetonitrile)
- 1804560-95-9(2-(Aminomethyl)-3,6-dichloro-5-(trifluoromethoxy)pyridine)
- 1207025-50-0(2-{[5-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)
- 1261998-68-8(4-Pyridinol, 2-(4-chloro-2-methylphenyl)-)
- 1251692-58-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-ethylbenzenesulfonamido)thiophene-2-carboxamide)
- 752200-93-4(N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine)
- 884507-60-2(6-(Tetrahydropyran-4-yloxy)nicotinontrile)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
